Product packaging for rac Butoconazole-d5 Nitrate(Cat. No.:)

rac Butoconazole-d5 Nitrate

Cat. No.: B13855026
M. Wt: 479.8 g/mol
InChI Key: ZHPWRQIPPNZNML-LNBOASAOSA-N
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Description

Contextualizing Azole Antifungals within Biochemical and Medicinal Chemistry Research

Azole antifungals represent a critical class of therapeutic agents used to combat a wide range of fungal infections. nih.gov Their mechanism of action primarily involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. cymitquimica.com Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death. cymitquimica.com The study of azole antifungals is a significant area of research in biochemical and medicinal chemistry, driven by the need to understand their mechanisms of action, overcome resistance, and develop new, more effective agents. mdpi.comasm.org

Rationale for Research on rac Butoconazole-d5 Nitrate (B79036) as a Model Deuterated Compound

The study of rac Butoconazole-d5 Nitrate serves as a pertinent example of the application of stable isotope labeling in pharmaceutical research. Butoconazole (B1668104) is a well-established antifungal agent, and its deuterated analog provides a specialized tool to answer specific scientific questions that are difficult to address with the parent compound alone.

Butoconazole is an antifungal agent from the imidazole (B134444) class. wikipedia.orgnih.gov The core chemical structure of butoconazole and other imidazoles is fundamental to their biological activity. nih.govmdpi.com The primary mechanism of action for azole antifungals involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. plos.orgdrugbank.compatsnap.com This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. patsnap.comcymitquimica.com

By inhibiting this enzyme, butoconazole disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane. drugbank.compatsnap.comwikidoc.org This ultimately inhibits fungal growth or leads to cell death. drugbank.comwikidoc.org The selectivity of butoconazole for fungal over human cells stems from the fact that human cell membranes utilize cholesterol instead of ergosterol. patsnap.com The imidazole scaffold is a key feature in numerous antifungal drugs, making butoconazole a representative compound for studying this important therapeutic class. nih.govmdpi.com Butoconazole is known to be effective against various Candida species, which are common causes of fungal infections. nih.govwikidoc.org

Table 1: Characteristics of Butoconazole's Core Scaffold

FeatureDescriptionReference
Drug Class Imidazole Antifungal wikipedia.orgnih.gov
Mechanism of Action Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. drugbank.compatsnap.com
Biological Target Fungal cell membrane integrity. cymitquimica.comwikidoc.org
Spectrum of Activity Active against Candida species, including Candida albicans. nih.govwikidoc.org

The creation of this compound, where five hydrogen atoms on the butyl group are replaced with deuterium (B1214612), allows researchers to investigate several key areas. lgcstandards.com

Quantitative Analysis and Pharmacokinetics: One of the primary applications of deuterated compounds is their use as internal standards for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). juniperpublishers.comacs.org The mass difference between this compound and the non-labeled drug allows for their clear differentiation and highly accurate quantification in complex biological matrices such as plasma and tissue. vulcanchem.com This is essential for detailed pharmacokinetic (PK) studies that examine the absorption, distribution, metabolism, and excretion (ADME) of butoconazole. colab.ws While some pharmacokinetic data exists, aspects of its metabolic fate are not fully characterized, making studies with a deuterated standard particularly valuable. drugs.comhres.ca

Metabolic Pathway Elucidation: The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. musechem.com This difference can lead to a slower rate of cleavage for C-D bonds in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com Butoconazole is known to be metabolized in the liver, likely by the cytochrome P450 enzyme system, with major pathways involving hydroxylation and N-dealkylation. medtigo.com By placing deuterium atoms on the butyl chain, a potential site of metabolism, researchers can slow down the metabolic process at this location. Observing how this "metabolic switching" alters the profile of resulting metabolites can help identify the primary sites of metabolic attack and elucidate the drug's biotransformation pathways. juniperpublishers.com

Enhancement of Metabolic Stability: A direct consequence of the kinetic isotope effect can be an improvement in a drug's metabolic stability. juniperpublishers.com By reducing the rate of metabolism, deuteration can increase the biological half-life of a drug. juniperpublishers.com Research using this compound can explore whether this modification leads to a more stable compound with a longer duration of action, which is a key strategy in modern drug development. musechem.com

Table 2: Research Applications of this compound

Research ApplicationScientific PrincipleKey OutcomeReference
Internal Standard Mass shift allows differentiation from the non-labeled drug in mass spectrometry.Accurate and precise quantification of butoconazole in biological samples. acs.orgvulcanchem.com
Pharmacokinetic Studies Enables precise tracking of the drug's concentration over time in the body.Detailed characterization of the drug's ADME profile. colab.wshres.ca
Metabolic Pathway ID The kinetic isotope effect slows metabolism at the deuterated site, altering metabolite formation.Identification of major metabolic pathways and sites of biotransformation. juniperpublishers.commedtigo.com
Metabolic Stability Increased C-D bond strength can reduce the rate of metabolic clearance.Potential for a longer drug half-life and improved pharmacokinetic profile. juniperpublishers.commusechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18Cl3N3O3S B13855026 rac Butoconazole-d5 Nitrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

479.8 g/mol

IUPAC Name

1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid

InChI

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m1./s1/i9D2,12D2,16D;

InChI Key

ZHPWRQIPPNZNML-LNBOASAOSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])CC1=CC=C(C=C1)Cl)(C([2H])([2H])N2C=CN=C2)SC3=C(C=CC=C3Cl)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Advanced Analytical Methodologies for the Quantitative and Qualitative Investigation of Rac Butoconazole D5 Nitrate in Research Environments

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone of modern analytical chemistry, offering unparalleled capabilities in the separation, identification, and quantification of complex mixtures. For a deuterated compound like rac Butoconazole-d5 Nitrate (B79036), these methods are essential for its characterization and its application in various research assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool, renowned for its high sensitivity and selectivity. It is particularly well-suited for the analysis of deuterated compounds within complex biological matrices.

The optimization of chromatographic parameters is a critical step in developing a reliable LC-MS/MS method. For deuterated compounds like rac Butoconazole-d5 Nitrate, the goal is to achieve chromatographic separation from the unlabeled analyte and any potential interferences, although they often co-elute due to their similar physicochemical properties. The primary advantage of the mass spectrometer is its ability to differentiate the deuterated and non-deuterated forms based on their mass-to-charge ratio (m/z).

Key parameters for optimization include the selection of the analytical column, the mobile phase composition, and the gradient elution program. A C18 column is often a suitable choice for the separation of azole antifungals. The mobile phase typically consists of an aqueous component with a pH modifier, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is generally employed to ensure adequate separation and peak shape.

While specific optimization data for this compound is not extensively available in the public domain, the principles of method development for similar deuterated compounds can be applied. For instance, in the analysis of other deuterated standards, the focus is on ensuring that the chromatographic peak is sharp and symmetrical, minimizing ion suppression, and achieving a stable and reproducible retention time. The mass spectrometric parameters, including the precursor and product ions, collision energy, and source parameters, must be individually tuned for both the analyte and the deuterated internal standard to ensure optimal sensitivity and specificity.

Table 1: Representative LC-MS/MS Parameters for Azole Antifungals (Based on methods for non-deuterated butoconazole (B1668104) and other azoles)

ParameterCondition
Chromatography System Agilent 1200 HPLC or equivalent
Mass Spectrometer Triple Quadrupole
Analytical Column C18, 3 µm, 3.0 x 50.0 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile:Methanol (30:70, v/v)
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Deuterium-labeled compounds like this compound are ideal internal standards for quantitative bioanalytical assays due to their chemical and physical similarity to the analyte of interest. medchemexpress.cn Their use helps to correct for variability during sample preparation, such as extraction and reconstitution, as well as variations in instrument response. researchgate.net

In in vitro research environments, such as studies involving liver S9 fractions to investigate drug metabolism, this compound can be spiked into the samples at a known concentration. tandfonline.com During analysis, the peak area ratio of the non-deuterated butoconazole to the deuterated internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples. This approach significantly improves the accuracy and precision of the assay.

The selection of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which are common challenges in bioanalysis. nih.gov The distinct mass of this compound allows for its separate detection by the mass spectrometer, ensuring that it does not interfere with the quantification of the parent compound.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation in Research Studies

Butoconazole is a chiral compound, and its enantiomers may exhibit different pharmacological and toxicological profiles. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of racemic mixtures, often providing faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC).

Table 2: Representative SFC Conditions for Enantiomeric Separation of Butoconazole (Based on methods for non-deuterated butoconazole)

ParameterCondition
Chromatography System SFC system with back-pressure regulator
Chiral Stationary Phase Cellulose (B213188) tris(3,5-dichlorophenylcarbamate) based CSP
Mobile Phase Supercritical CO2 / Methanol (gradient or isocratic)
Temperature 35 - 40 °C
Back Pressure 100 - 150 bar
Detection UV or Mass Spectrometry

High-Performance Thin Layer Chromatography (HPTLC) for Degradation Product Separation and Kinetic Studies

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the separation of compounds and can be employed in stability and degradation studies. For butoconazole nitrate, HPTLC methods have been developed to separate the active ingredient from its degradation products under various stress conditions, such as acidic, alkaline, oxidative, and photolytic stress.

In a typical HPTLC method, the sample is applied to a high-performance silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The separated bands can be visualized under UV light and quantified using a densitometer. This technique can be applied to study the degradation kinetics of butoconazole, and by extension, this compound, by monitoring the decrease in the concentration of the parent compound and the formation of degradation products over time.

Table 3: Representative HPTLC Method for Butoconazole Nitrate (Based on methods for non-deuterated butoconazole)

ParameterCondition
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene : Ethyl Acetate : Ammonia (6:4:0.1, v/v/v)
Application Bandwise application using an automated sampler
Development In a twin-trough chamber saturated with mobile phase
Detection Densitometric scanning at 220 nm

Spectroscopic and Spectrometric Approaches for Mechanistic and Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and elucidation of compounds like this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, a high-resolution mass spectrometer would confirm the elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound, which would be 5 mass units higher than that of the non-deuterated butoconazole. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), can be used to confirm the position of the deuterium (B1214612) labels within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the five deuterated positions would be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound. This allows for the precise determination of the location of the deuterium atoms.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be very similar to that of butoconazole nitrate, with minor shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the chemical bonds within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated.

Table 1: Expected FT-IR Spectral Regions for this compound

Functional Group Expected Wavenumber Range (cm⁻¹)
C-D Stretching (Aromatic/Aliphatic) 2100 - 2300
C-H Stretching (Aromatic) 3000 - 3100
C=C Stretching (Aromatic) 1400 - 1600
C-N Stretching (Imidazole) 1250 - 1350
N-O Stretching (Nitrate) 1300 - 1500, 800 - 900
C-Cl Stretching 600 - 800

This table is illustrative and based on general spectroscopic principles. Actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photolytic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is particularly useful for quantitative analysis and for studying the photolytic stability of a compound.

For this compound, UV-Vis spectroscopy can be used to determine its concentration in solution by measuring its absorbance at a specific wavelength (λmax). A study on the determination of Butoconazole Nitrate using spectrophotometry with Rose Bengal as an ion-pairing agent found that the resulting complex had a maximum absorption at a specific wavelength, allowing for quantification. ekb.eg In research environments, a standard UV spectrum of this compound would be obtained by scanning a solution of the compound across a range of wavelengths, typically from 190 to 400 nm, to identify the λmax. spectroscopyonline.com This λmax is then used to construct a calibration curve to determine the concentration of the compound in unknown samples.

Photolytic studies would involve exposing solutions of this compound to controlled UV light for varying durations. The degradation of the compound can be monitored by measuring the decrease in absorbance at its λmax over time. This data is crucial for understanding the compound's stability under different light conditions, which is a critical parameter in the design of storage protocols and in the execution of light-sensitive experiments.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) in Isotope-Labeled Research

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large biomolecules and synthetic compounds with high sensitivity. mednexus.org In isotope-labeled research, MALDI-TOF MS is an invaluable tool for the precise determination of molecular weights and for the identification of labeled compounds.

The primary application of MALDI-TOF MS in the analysis of this compound is the accurate confirmation of its molecular weight. The mass-to-charge ratio (m/z) of the singly charged ion will directly correspond to its mass. mednexus.org Given that the molecular weight of this compound is 479.82 g/mol , the MALDI-TOF MS spectrum should exhibit a prominent peak at or very near this value. medchemexpress.commedchemexpress.cn This technique can also be used to assess the isotopic purity of the sample by detecting the presence of any non-deuterated Butoconazole.

While MALDI-TOF MS is excellent for identification and characterization, quantitative analysis can be challenging. europa.eu However, its high throughput and sensitivity make it a powerful tool for initial screening and qualitative assessment in various research applications. mednexus.orgnih.gov

Method Validation Protocols for Research Applications

Method validation is a critical process in analytical chemistry that ensures the reliability and accuracy of experimental data. For research applications involving this compound, robust validation protocols are essential.

Specificity and Selectivity Assessment in Complex Research Matrices

Specificity refers to the ability of an analytical method to measure the analyte of interest without interference from other components in the sample matrix. biorxiv.org Selectivity is a comparative term that describes the degree to which a method can differentiate the analyte from other substances.

To assess the specificity and selectivity of a method for this compound, blank matrix samples (e.g., plasma, tissue homogenates) are analyzed to ensure that no interfering peaks are present at the retention time or m/z of the analyte. researchgate.net The matrix is then spiked with the analyte and potential interfering substances, such as other drugs or metabolites, to demonstrate that the method can accurately quantify the analyte in their presence. fiocruz.br Studies on butoconazole have shown high selectivity in complex matrices like rat plasma and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

Linearity and Dynamic Range Determination for Quantitative Studies

Linearity is the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. aatbio.comacs.org The dynamic range is the concentration interval over which the method is linear, accurate, and precise. aatbio.com

To determine the linearity and dynamic range for this compound, a series of calibration standards with known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be greater than 0.99. acs.org For butoconazole, linear ranges have been established in various studies, for example, from 0.5 to 250 ng/mL in rat plasma using LC-MS/MS and from 0.05 to 5 µg/mL in biological samples using HPLC-DAD. acs.orgresearchgate.net

Table 2: Illustrative Linearity Data for a Hypothetical this compound Assay

Concentration (ng/mL) Instrument Response (Peak Area)
1 1502
5 7510
10 14980
50 75500
100 151000

This is a hypothetical data set to illustrate the concept of linearity.

Precision and Accuracy Evaluation for Robust Research Data

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true or accepted value. researchgate.net

Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Multiple replicates of quality control (QC) samples at different concentration levels (low, medium, and high) are analyzed on the same day and on different days. For butoconazole assays, the RSD for precision is generally expected to be within 15%. researchgate.net

Accuracy is determined by comparing the mean measured concentration of the QC samples to their nominal concentrations. The deviation should typically be within ±15%. researchgate.net For example, a study on butoconazole in human plasma reported within-run accuracy of 98.70–106.85% and between-run accuracy of 93.51–100.97%. researchgate.net

Table 3: Example of Precision and Accuracy Data for a Hypothetical this compound Assay

QC Level Nominal Conc. (ng/mL) Measured Conc. (ng/mL) (n=5) Precision (RSD%) Accuracy (%)
Low 5 5.1 4.5 102
Medium 50 49.5 3.2 99

This is a hypothetical data set to illustrate the concepts of precision and accuracy.

Robustness and Ruggedness Testing for Method Transferability in Research

The development and validation of analytical methods for deuterated compounds, such as this compound, are critical in research environments to ensure reliable and reproducible data. A key aspect of the validation process is the assessment of a method's robustness and ruggedness. These tests evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing a clear indication of its reliability during normal use and its suitability for transfer between different laboratories or analytical setups. ijrpr.comich.org

Robustness and ruggedness are often discussed interchangeably, but they represent distinct concepts. Robustness typically refers to the ability of a method to resist changes in results when minor variations are introduced to the method's own parameters (e.g., mobile phase composition, pH, column temperature). Ruggedness, on the other hand, assesses the reproducibility of results under a variety of external conditions, such as using different instruments, analysts, or laboratories. gtfch.orgcore.ac.uk Both are crucial for establishing a method that is dependable for the long-term and across different research settings.

For analytical methods involving isotope-labeled internal standards, like this compound, specific guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these validation studies. ich.org While specific research findings on the robustness and ruggedness testing of this compound are not widely published, the principles of such testing can be extrapolated from methodologies applied to similar compounds, particularly other azole antifungals and deuterated standards. ijrpr.comnih.gov

The primary goal of these tests is to identify the analytical parameters that have the most significant impact on the method's performance and to establish acceptable operational ranges for these parameters. This ensures that the method can be reliably transferred and implemented in different research environments without compromising the quality of the analytical results.

Hypothetical Robustness Study Parameters and Acceptance Criteria

In a typical robustness study for an HPLC method for this compound, several parameters would be intentionally varied to assess their impact on key analytical responses such as retention time, peak area, and resolution from other components. The following table illustrates a hypothetical design for such a study.

ParameterNominal ValueVariationAcceptance Criteria for System Suitability
Mobile Phase Composition (Acetonitrile %)60%± 2%Relative Standard Deviation (RSD) of peak area ≤ 2.0%
Column Temperature35°C± 2°CShift in retention time ≤ 5%
Flow Rate1.0 mL/min± 0.1 mL/minTailing factor ≤ 2.0
pH of Aqueous Phase4.5± 0.2Resolution between analyte and nearest impurity ≥ 2.0
Wavelength225 nm± 2 nmNo significant change in peak purity

Hypothetical Ruggedness Study Design

A ruggedness study would involve comparing results across different conditions to simulate a method transfer scenario. The parameters to be tested often include different analysts, instruments, and even different days of analysis.

ConditionVariation 1Variation 2Acceptance Criteria
AnalystAnalyst AAnalyst BOverall RSD of results ≤ 3.0%
HPLC InstrumentInstrument 1 (e.g., Agilent 1260)Instrument 2 (e.g., Waters Alliance)No significant difference in mean assay value (p > 0.05)
Column BatchBatch XBatch YSystem suitability parameters met for both batches
Day of AnalysisDay 1Day 2Inter-day precision (RSD) ≤ 3.0%

The successful completion of robustness and ruggedness testing, with all results falling within the pre-defined acceptance criteria, would demonstrate that the analytical method for this compound is reliable, reproducible, and transferable. This is a fundamental requirement for its application in collaborative research projects or in studies where long-term consistency is paramount.

Investigation of Metabolic Transformation and Biotransformation Pathways of Rac Butoconazole D5 Nitrate in Defined Research Systems

In Vitro Metabolism Studies Using Subcellular Fractions and Isolated Enzyme Systems

In vitro metabolism studies are instrumental in predicting the in vivo metabolic clearance of a drug candidate. Subcellular fractions, such as liver microsomes and S9 fractions, are widely used as they contain a rich complement of drug-metabolizing enzymes. researchgate.net

The initial assessment of the metabolic stability of rac Butoconazole-d5 Nitrate (B79036) would involve incubation with liver microsomes and S9 fractions from various species, including human, rat, and dog, to identify potential inter-species differences in metabolism. Microsomes are vesicles of the endoplasmic reticulum and are a primary site of Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. researchgate.net The S9 fraction, a supernatant from the 9,000g centrifugation of a liver homogenate, contains both microsomal and cytosolic enzymes, thus providing a broader view of both Phase I and Phase II metabolic pathways.

The experimental design would involve incubating rac Butoconazole-d5 Nitrate with either microsomal or S9 fractions in the presence of necessary cofactors. For microsomal incubations focusing on CYP-mediated metabolism, the cofactor NADPH would be essential. For S9 fractions, a mixture of cofactors including NADPH, UDP-glucuronic acid (UDPGA), and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) would be used to facilitate both Phase I and major Phase II reactions. The depletion of the parent compound over time would be monitored to determine its metabolic stability.

Table 1: Hypothetical Metabolic Stability of rac Butoconazole (B1668104) in Liver Subcellular Fractions

SpeciesSubcellular FractionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanMicrosomes4515.4
HumanS9 Fraction3818.2
RatMicrosomes2527.7
RatS9 Fraction2133.0
DogMicrosomes5512.6
DogS9 Fraction4814.4
This data is illustrative and based on typical values for moderately metabolized azole antifungals. Specific data for butoconazole is not publicly available.

Given that butoconazole is an imidazole (B134444) antifungal, it is highly probable that its metabolism is predominantly mediated by the cytochrome P450 superfamily of enzymes. Reaction phenotyping studies would be conducted to identify the specific CYP isoforms responsible for the metabolism of this compound. This can be achieved through several methods:

Recombinant Human CYPs: Incubating the compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to identify which isoforms can metabolize the substrate. nih.gov

Chemical Inhibition: Using human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A reduction in the metabolism of this compound in the presence of a specific inhibitor would implicate that particular CYP isoform in its biotransformation. nih.gov For many azole antifungals, CYP3A4 is a major metabolizing enzyme. nih.gov

Based on studies of other azole antifungals, it is anticipated that CYP3A4 would play a significant role in the metabolism of butoconazole. nih.gov

Table 2: Hypothetical Contribution of CYP Isoforms to Butoconazole Metabolism

CYP IsoformSelective Inhibitor% Inhibition of Butoconazole Metabolism
CYP3A4Ketoconazole (B1673606)75%
CYP2C9Sulfaphenazole15%
CYP2C19Ticlopidine5%
CYP2D6Quinidine<5%
CYP1A2Furafylline<5%
This data is hypothetical and based on the known metabolism of other CYP3A4-metabolized azole antifungals. Specific data for butoconazole is not publicly available.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. washington.edu For this compound, the potential for glucuronidation and sulfation would be investigated.

Glucuronidation: Incubations would be performed with human liver microsomes or S9 fractions fortified with the cofactor UDPGA. The formation of glucuronide conjugates would be monitored. The imidazole moiety of some azole compounds can undergo N-glucuronidation. washington.edu

Sulfation: The potential for sulfation would be assessed by incubating the compound with liver S9 or cytosolic fractions in the presence of the cofactor PAPS. The formation of sulfate (B86663) conjugates would be analyzed. xenotech.com

While oxidative metabolism is often the primary clearance pathway for azole antifungals, the potential for Phase II conjugation cannot be ruled out without experimental investigation.

Identification and Structural Elucidation of In Vitro Metabolites

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the detection and identification of drug metabolites. mdpi.com Following the in vitro incubations, the samples would be analyzed by LC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites, which is a crucial first step in their structural elucidation. nih.gov

Tandem mass spectrometry (MS/MS) experiments would then be performed on the detected metabolite ions. The fragmentation patterns of the metabolites would be compared to that of the parent compound, this compound, to pinpoint the site of metabolic modification. researchgate.net Common metabolic transformations for azole antifungals include hydroxylation, N-dealkylation, and oxidation of the alkyl side chains. nih.gov

The use of a deuterated analog like this compound is highly advantageous in metabolic studies. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. juniperpublishers.com The key benefits of using a deuterated compound in this context include:

Metabolite Identification: The deuterium atoms serve as a distinctive mass tag. When analyzing mass spectrometry data, metabolites of this compound will exhibit a characteristic mass shift compared to any endogenous compounds, making them easier to identify in a complex biological matrix. mdpi.com

Tracing Metabolic Fates: The deuterium label allows for the unambiguous tracing of the core structure of the drug through various metabolic transformations. By observing which fragments in the MS/MS spectra retain the deuterium label, the location of the metabolic modification can be more confidently assigned. mdpi.com

Altered Metabolic Rate (Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the site of deuteration is also a site of metabolism, the cleavage of the C-D bond may be slower, a phenomenon known as the kinetic isotope effect. juniperpublishers.com This can lead to a reduced rate of metabolism and potentially alter the metabolic profile of the compound, which can be a deliberate strategy in drug design to improve pharmacokinetic properties. juniperpublishers.comnih.gov The "-d5" designation indicates that five hydrogen atoms in the butoconazole molecule have been replaced with deuterium, likely at positions susceptible to metabolic attack to enhance its metabolic stability.

Comparative Metabolism Studies Across Different In Vitro Model Systems (excluding human-derived clinical data)

The biotransformation of this compound can be investigated across a variety of non-human in vitro model systems to elucidate its metabolic pathways and identify potential inter-species differences. These models are crucial in preclinical drug development to predict metabolic profiles in different organisms. Commonly utilized systems include liver microsomes and S9 fractions from various species such as rats, mice, and dogs, as well as cultured hepatocytes from these animals.

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism for many xenobiotics, including azole antifungals. researchgate.net Studies with liver microsomes from different species can reveal species-specific patterns of metabolite formation. For instance, the rate and profile of metabolites produced by rat liver microsomes might differ significantly from those produced by canine liver microsomes, reflecting the differences in the expression and activity of CYP isoforms between these species.

Cultured hepatocytes offer a more comprehensive model as they contain both phase I and phase II metabolic enzymes, allowing for the study of both primary and secondary biotransformation reactions. By incubating this compound with hepatocytes from different species, researchers can generate a more complete picture of its metabolic fate, including conjugation reactions such as glucuronidation and sulfation.

Table 1: Hypothetical Comparative Metabolite Profiling of this compound in Liver Microsomes from Different Species

MetaboliteRat Liver Microsomes (% of Total Metabolites)Mouse Liver Microsomes (% of Total Metabolites)Dog Liver Microsomes (% of Total Metabolites)
Hydroxylated-d5-Butoconazole455530
N-dealkylated-d5-Butoconazole201535
Oxidized-d5-Butoconazole353035

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Kinetic Isotope Effects in Metabolic Pathways of this compound

The substitution of hydrogen atoms with deuterium in this compound provides a powerful tool to investigate its metabolic pathways through the study of kinetic isotope effects (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond generally requires more energy and proceeds at a slower rate than the cleavage of a C-H bond. nih.gov This phenomenon, known as a primary kinetic isotope effect, can be observed in metabolic reactions where C-H bond breaking is the rate-determining step.

For this compound, if the deuterated positions are involved in a rate-limiting metabolic transformation, a significant decrease in the rate of formation of the corresponding metabolite would be expected compared to the non-deuterated counterpart. For example, if hydroxylation at a deuterated site is a key metabolic pathway for butoconazole, the rate of formation of the hydroxylated metabolite from this compound would be slower than from non-deuterated butoconazole. This can be quantified by measuring the reaction rates in an in vitro system, such as human liver microsomes.

Table 2: Hypothetical Reaction Rates for the Metabolism of Butoconazole and this compound

CompoundInitial Reaction Rate (pmol/min/mg protein)
Butoconazole150
This compound95

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Elucidation of Chemical Stability and Degradation Pathways of Rac Butoconazole D5 Nitrate

Hydrolytic Degradation Studies Under Varying pH and Temperature Conditions

The hydrolytic stability of rac Butoconazole-d5 Nitrate (B79036) is a critical parameter in determining its shelf-life and formulation compatibility. Studies on the non-deuterated form, Butoconazole (B1668104) Nitrate, have shown that it is susceptible to degradation under hydrolytic stress, particularly in acidic and alkaline environments. The rate and pathway of this degradation are significantly influenced by both pH and temperature.

Forced degradation studies are instrumental in understanding these pathways. In a typical study, the compound is subjected to stress conditions such as 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis at elevated temperatures to accelerate degradation.

Identification of Acid-Catalyzed Hydrolysis Products

Under acidic conditions, Butoconazole Nitrate has been observed to undergo degradation. drugbank.com Kinetic studies have indicated that the acid-catalyzed hydrolysis of Butoconazole Nitrate follows first-order kinetics. drugbank.com While specific degradation products of rac Butoconazole-d5 Nitrate have not been explicitly detailed in the literature, the primary site of acid-catalyzed hydrolysis in imidazole-containing compounds is often the imidazole (B134444) ring itself or ether linkages if present. For Butoconazole, which contains a thioether linkage, cleavage at this bond is a plausible degradation pathway under strong acidic conditions, potentially leading to the formation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol and 2,6-dichlorothiophenol.

Stress Condition Potential Degradation Products Analytical Technique
0.1 M HCl, 60°C4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-olHPLC, LC-MS
0.1 M HCl, 60°C2,6-dichlorothiophenolHPLC, LC-MS

Characterization of Base-Catalyzed Hydrolysis Products

In alkaline environments, Butoconazole Nitrate has been shown to be unstable. Studies on similar imidazole antifungals, such as isoconazole, have also demonstrated significant degradation under basic conditions. researchgate.net The specific degradation products of Butoconazole under base-catalyzed hydrolysis are not extensively documented in publicly available literature. However, based on the structure of the molecule, potential degradation could involve reactions affecting the imidazole ring or the thioether linkage. The stability of the thioether bond can be compromised under strong basic conditions, potentially leading to cleavage products.

Stress Condition Observed Degradation Potential Degradation Pathways
0.1 M NaOH, 60°CSignificantCleavage of the thioether bond, modification of the imidazole ring

Photolytic Degradation Pathways and Photostability Assessment

The photostability of pharmaceutical compounds is a crucial factor for ensuring their efficacy and safety. Azole antifungals, as a class, have been shown to be susceptible to photodegradation.

Influence of Light Spectrum and Intensity on Degradation

Studies on related imidazole antifungals like clotrimazole, ketoconazole (B1673606), and miconazole (B906) have demonstrated their degradation upon exposure to UV radiation at wavelengths of 254 nm and 365 nm. nih.gov The extent of degradation is dependent on the wavelength and the intensity of the light source. It is anticipated that this compound would exhibit similar photosensitivity. The degradation process is often accelerated in solution compared to the solid state.

Light Source Wavelength Expected Effect on this compound
UV Lamp254 nmSignificant degradation
UV Lamp365 nmModerate to significant degradation
Xenon Lamp (simulating sunlight)Full SpectrumPotential for degradation, requires specific testing

Structural Analysis of Photodegradation Products

While specific photodegradation products of Butoconazole are not well-documented, studies on other imidazole antifungals provide insights into potential pathways. For clotrimazole, photodegradation products resulting from de-chlorination, cleavage of the molecule, intra-molecular cyclization, and hydroxylation have been identified. nih.gov It is plausible that this compound could undergo similar transformations, leading to a variety of photoproducts. The identification and structural elucidation of these products would require advanced analytical techniques such as LC-MS/MS and NMR.

Potential Photodegradation Reaction Resulting Structural Change
De-chlorinationRemoval of one or more chlorine atoms from the phenyl rings
CleavageBreaking of the butyl chain or the thioether linkage
HydroxylationAddition of hydroxyl groups to the aromatic rings or the alkyl chain
Imidazole ring openingCleavage of the imidazole ring structure

Oxidative Degradation Mechanisms and Identification of Oxidation Products

Forced degradation studies have indicated that Butoconazole Nitrate is susceptible to oxidative stress. drugbank.com This is a common characteristic of imidazole-containing compounds.

The primary site of oxidation in many imidazole antifungal drugs is the imidazole ring itself or other electron-rich parts of the molecule. For instance, studies on ketoconazole have shown that oxidative degradation can lead to the formation of an N-oxide derivative on the piperazine (B1678402) ring. nih.gov Given the structure of Butoconazole, it is conceivable that oxidation could occur at the nitrogen atoms of the imidazole ring or potentially at the sulfur atom of the thioether linkage, leading to a sulfoxide (B87167) or sulfone.

The identification of specific oxidation products of this compound would necessitate forced degradation studies using an oxidizing agent like hydrogen peroxide, followed by separation and characterization of the degradants by techniques such as HPLC and LC-MS.

Oxidizing Agent Potential Oxidation Site Potential Oxidation Product
Hydrogen Peroxide (H₂O₂)Imidazole NitrogenButoconazole N-oxide
Hydrogen Peroxide (H₂O₂)Thioether SulfurButoconazole sulfoxide
Hydrogen Peroxide (H₂O₂)Thioether SulfurButoconazole sulfone

Thermal Degradation Profiles and Influence of Temperature on Stability

The thermal stability of a pharmaceutical compound is a critical factor influencing its shelf-life, storage conditions, and formulation development. In the case of this compound, understanding its behavior under elevated temperatures is essential for ensuring its quality and efficacy. While specific studies on the deuterated form are not extensively available in public literature, data from its non-deuterated counterpart, Butoconazole Nitrate, provides valuable insights.

Forced degradation studies are instrumental in elucidating the thermal degradation profile of a drug substance. These studies typically involve exposing the compound to temperatures ranging from 40°C to 80°C, often at controlled humidity levels, for a defined period. The melting point of Butoconazole Nitrate is reported to be approximately 159°C, at which point it undergoes decomposition. nih.gov This indicates that significant degradation can be expected as the temperature approaches this point.

The influence of temperature on the stability of this compound can be systematically evaluated by subjecting the compound to a range of temperatures and monitoring the extent of degradation over time. The percentage of remaining intact drug substance is a key indicator of stability. A hypothetical thermal degradation profile is presented in Table 1 to illustrate the expected trend.

Table 1: Illustrative Thermal Degradation Profile of this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the reviewed literature.

Temperature (°C)Exposure Time (days)Remaining this compound (%)
403098.5
406097.2
409095.8
603092.1
606085.4
609078.9
801081.3
802065.7
803050.2

As the data in the illustrative table suggests, an increase in temperature is expected to lead to a more rapid degradation of this compound. This accelerated degradation at higher temperatures underscores the importance of controlled storage conditions to maintain the compound's integrity.

Kinetic Analysis of Degradation Processes

Kinetic analysis of degradation processes provides quantitative measures of the rate at which a compound degrades and can help in predicting its stability over time under various conditions.

Determination of Degradation Rate Constants

The degradation rate constant (k) is a crucial parameter in chemical kinetics that quantifies the speed of a chemical reaction. For the thermal degradation of this compound, the rate constant can be determined at different temperatures by plotting the concentration of the drug against time and fitting the data to an appropriate kinetic model.

While specific thermal degradation rate constants for this compound are not available, a study on Butoconazole Nitrate under acidic hydrolytic conditions found a degradation rate constant of 0.076 hr⁻¹. nih.gov This value, although not for thermal degradation, highlights the type of quantitative data that can be obtained from kinetic studies. To illustrate how temperature influences the rate constant, hypothetical data for thermal degradation is presented in Table 2. This relationship is often described by the Arrhenius equation, which links the rate constant to temperature and the activation energy of the reaction.

Table 2: Illustrative Degradation Rate Constants for this compound at Various Temperatures This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the reviewed literature.

Temperature (°C)Temperature (K)Degradation Rate Constant (k) (day⁻¹)
40313.150.0015
60333.150.0082
80353.150.0450

The illustrative data demonstrates a significant increase in the degradation rate constant with rising temperature, which is a characteristic feature of most chemical degradation processes.

Elucidation of Reaction Orders for Specific Degradation Pathways

The reaction order describes how the rate of a reaction is influenced by the concentration of the reactants. Common reaction orders include zero-order, first-order, and second-order. For drug degradation, processes often follow first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug.

A study on the acid degradation of Butoconazole Nitrate determined the process to follow first-order kinetics. nih.gov It is plausible that the thermal degradation of this compound would also follow a specific reaction order. To determine the reaction order, experimental data of drug concentration versus time at a constant temperature is plotted in different ways. For instance, a linear plot of the natural logarithm of the drug concentration versus time is indicative of a first-order reaction.

Without specific experimental data for the thermal degradation of this compound, one can hypothesize the potential reaction orders for different degradation pathways. For example, simple thermal decomposition in the solid state might follow first-order kinetics. If the degradation involves the interaction of two molecules of the compound, it could exhibit second-order kinetics. The elucidation of these reaction orders is crucial for building accurate predictive models of the compound's stability.

Stereochemical Considerations and Their Impact on Research Outcomes for Rac Butoconazole D5 Nitrate

Chirality of Butoconazole (B1668104) and the Implications of its Racemic Nature

Butoconazole possesses a single stereogenic center in its chemical structure, meaning it exists as a pair of non-superimposable mirror-image isomers known as enantiomers. The commercially available and researched form, rac Butoconazole-d5 Nitrate (B79036), is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. libretexts.org

The implications of this racemic nature are significant in a biological context. Biological systems, including enzymes and receptors, are inherently chiral. This chirality often leads to stereoselective interactions, where one enantiomer (the eutomer) exhibits a significantly higher biological activity or a different pharmacological profile compared to the other (the distomer). ukm.mysavemyexams.com In some cases, the distomer may be inactive, less active, or even contribute to undesirable effects. savemyexams.comwikipedia.org Therefore, when studying rac Butoconazole-d5 Nitrate, it is crucial to recognize that observed biological effects are a composite of the activities of both enantiomers. Research outcomes related to potency, metabolism, and enzyme inhibition can be skewed if the racemic nature of the compound is not taken into account. ukm.my

Enantiomeric Separation and Purification Techniques for Research Applications

To investigate the individual contributions of each enantiomer, their separation and purification from the racemic mixture are necessary. libretexts.org This process, known as chiral resolution, is fundamental for detailed pharmacological and metabolic studies.

Chiral Chromatography (HPLC, SFC) for Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. nih.govmdpi.com The direct separation of azole antifungal enantiomers is most commonly achieved using Chiral Stationary Phases (CSPs). nih.govcnr.it

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated broad applicability for resolving a wide range of chiral molecules, including imidazole (B134444) antifungals. cnr.itmdpi.com For instance, columns like Chiralpak and Lux Cellulose have been successfully used for the enantioseparation of various azole compounds. cnr.itmdpi.comrsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Factors influencing the resolution in HPLC and SFC include the choice of the mobile phase (including organic modifiers like methanol (B129727), ethanol, or isopropanol (B130326) in SFC), temperature, and flow rate. mdpi.comresearchgate.net The development of a robust chromatographic method is a prerequisite for accurate quantification of individual enantiomers in research samples. rsc.org

TechniqueChiral Stationary Phase (CSP) TypeCommon Mobile Phase ComponentsApplication
HPLC Polysaccharide-based (e.g., Chiralpak IC)Acetonitrile (B52724), Aqueous Ammonium AcetateAnalytical determination in plasma and tissues rsc.org
SFC Polysaccharide-based (e.g., Lux Cellulose-2)Supercritical CO2, Organic Modifiers (e.g., Isopropanol)Rapid analytical separation mdpi.com

Preparative Enantioseparation for Further Research

While analytical chromatography uses small amounts of material for quantification, preparative chromatography aims to isolate larger quantities of each pure enantiomer for further study. researchgate.net Techniques like preparative HPLC or SFC, using larger columns and higher flow rates, can be employed. mdpi.com The successful collection of separated enantiomers allows for subsequent in vitro and in vivo experiments to determine the specific biological and metabolic profile of each isomer. nih.gov This is a critical step in moving from understanding the racemate to characterizing the individual stereoisomers that comprise it.

Stereoselective Aspects of Metabolic Transformations in In Vitro Systems

The metabolism of xenobiotics, including drugs like butoconazole, is often mediated by cytochrome P450 (CYP) enzymes, which are themselves chiral proteins. mdpi.com This can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or through a different pathway than the other. In vitro systems, such as human liver microsomes (HLMs), are commonly used to study these metabolic pathways. nih.gov

For other chiral azole antifungals, studies have demonstrated preferential metabolism of one enantiomer. For example, in vitro studies with the chiral fungicide tebuconazole (B1682727) using HLMs showed that the (+)-enantiomer was metabolized preferentially compared to the racemic mixture and the (-)-enantiomer. nih.gov It is highly probable that butoconazole enantiomers also exhibit differential metabolism. Investigating the metabolism of this compound in HLM incubations would likely reveal different rates of disappearance for the (R)- and (S)-enantiomers and potentially the formation of different metabolite profiles. Such studies are crucial for accurately predicting in vivo pharmacokinetic behavior.

Comparative In Vitro Biological Interactions of Enantiomers

The primary mechanism of action for imidazole antifungal agents like butoconazole is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.

Differential Binding to Fungal Enzyme Targets (e.g., CYP51)

Given the chiral nature of the CYP51 active site, it is expected that the two enantiomers of butoconazole will exhibit differential binding and inhibitory activity. nih.gov The three-dimensional arrangement of substituent groups on the chiral carbon of butoconazole will influence how each enantiomer fits into the enzyme's binding pocket. nih.gov One enantiomer will likely achieve a more optimal orientation, leading to stronger binding interactions (e.g., hydrogen bonding, hydrophobic interactions) and, consequently, more potent inhibition of the enzyme. nih.govfrontiersin.org

Investigations into Stereoselective Antifungal Action in Cell-Free Systems

The antifungal activity of butoconazole, an imidazole derivative, is attributed to its ability to inhibit the fungal enzyme lanosterol 14α-demethylase. pathbank.org This key enzyme, also known as cytochrome P450 14α-demethylase (CYP51), is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane. pathbank.org Inhibition of this enzyme disrupts the fungal membrane, leading to cell death. While this general mechanism is well-understood for azole antifungals, specific investigations into the stereoselective action of butoconazole's individual enantiomers in cell-free systems are not extensively detailed in publicly available literature.

However, the significance of stereochemistry in the antifungal activity of azole compounds has been established through studies on other members of this class. For instance, research on the stereoisomers of tetraconazole (B1682234) has demonstrated differential inhibition of Candida albicans CYP51. nih.gov Such studies highlight that the spatial arrangement of the molecule plays a crucial role in its interaction with the active site of the target enzyme. This principle of stereoselectivity is a cornerstone in understanding the efficacy and potential specificity of chiral drugs.

In the broader context of azole antifungals, cell-free assays are instrumental in quantifying the inhibitory potency of different compounds against purified or microsomally-prepared lanosterol 14α-demethylase. These assays typically measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). For example, studies on various azoles against C. albicans CYP51 have determined their IC50 values, providing a quantitative measure of their inhibitory strength. nih.gov

Although specific IC50 values for the individual enantiomers of butoconazole or this compound from cell-free enzymatic assays are not readily found in the reviewed literature, it is a critical area for research. Such data would be invaluable for a deeper understanding of the structure-activity relationship of butoconazole and could inform the development of more potent and selective antifungal agents. The deuteration in this compound is primarily for use as an internal standard in analytical and pharmacokinetic studies and is not expected to significantly alter the stereoselective interaction with the target enzyme.

Future research focusing on cell-free enzymatic assays with purified fungal lanosterol 14α-demethylase and the separated stereoisomers of butoconazole would be necessary to generate the specific data required for a comprehensive analysis of its stereoselective antifungal action.

Computational and Theoretical Chemistry Approaches in the Study of Rac Butoconazole D5 Nitrate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the therapeutic efficacy of drugs like butoconazole (B1668104).

Ligand-Protein Interactions with Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary mechanism of action for butoconazole, like other azole antifungals, is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.comnih.govmedchemexpress.com Inhibition of CYP51 disrupts the fungal membrane's integrity, leading to cell growth inhibition and death. drugbank.comnih.gov

Molecular docking studies have been instrumental in elucidating the binding mode of butoconazole to CYP51. These studies reveal that the imidazole (B134444) nitrogen atom (N-3) of butoconazole coordinates with the heme iron atom in the active site of CYP51. alagappauniversity.ac.in This interaction is a hallmark of azole antifungal binding and is critical for their inhibitory activity. The rest of the butoconazole molecule settles into the enzyme's binding pocket, forming various non-covalent interactions with the surrounding amino acid residues.

In a study involving the CYP51 from Paracoccidioides, butoconazole was predicted to be an effective inhibitor, showing antifungal activity at nanomolar concentrations. frontiersin.org These computational predictions were validated by in vitro assays, underscoring the accuracy and predictive power of docking studies. frontiersin.org The interactions typically involve hydrophobic contacts between the chlorophenyl groups of butoconazole and nonpolar residues in the active site, as well as potential hydrogen bonds, which collectively contribute to a stable and high-affinity binding complex. alagappauniversity.ac.in

Prediction of Binding Affinities and Molecular Conformations

Predicting the binding affinity between a ligand and its protein target is a central goal of molecular docking. Various scoring functions are used to estimate the free energy of binding, with lower scores generally indicating a more stable complex and higher affinity. In a virtual screening study against H1N1 surface proteins, butoconazole exhibited a high docking score of -10.448, suggesting strong binding affinity. biorxiv.org Another study on the bacterial tetracycline (B611298) efflux pump Tet(K) showed butoconazole with a docking score of -8.066 and a favorable MM-GBSA-based binding energy of -53.98 kcal/mol. nih.gov While these are not the primary antifungal target, they demonstrate the molecule's potent binding capabilities. For its intended target, CYP51, butoconazole's high affinity is the basis for its therapeutic effect. frontiersin.orgwalshmedicalmedia.com

Molecular dynamics (MD) simulations further refine the static picture provided by docking. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational flexibility of both the drug and the protein. MD simulations have reaffirmed the stability of butoconazole in complex with various protein targets, showing that the ligand remains securely in the binding pocket. biorxiv.orgresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone are key metrics from MD simulations that indicate the stability of the complex. biorxiv.org

Table 1: Predicted Binding Characteristics of Butoconazole with Various Protein Targets

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)Reference
H1N1 Hemagglutinin-10.448E-103, Y-94, L-98, L-99, L-102 biorxiv.org
S. aureus Tet(K) Efflux Pump-8.066Not specified nih.gov
Paracoccidioides CYP51Not specifiedHeme iron, hydrophobic residues frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of molecules. These methods are used to study the electronic structure, conformational preferences, and reactivity of drugs like rac Butoconazole-d5 Nitrate (B79036).

Electronic Structure Analysis and Conformational Landscapes

The electronic structure of butoconazole, particularly the distribution of electron density, is fundamental to its ability to interact with CYP51. Quantum chemical calculations can map the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the imidazole ring are typically electron-rich, which is consistent with their role in coordinating the heme iron of CYP51.

Conformational analysis using quantum chemistry methods helps to identify the low-energy shapes a molecule can adopt. prsu.ac.in For a flexible molecule like butoconazole, understanding its preferred conformations is key to predicting how it will fit into a protein's binding site. The butyl chain connecting the imidazole and chlorophenyl moieties allows for considerable flexibility, and computational studies can determine the energetic landscape of its various rotational states.

Prediction of Reactivity and Metabolic Soft Spots

Quantum chemical calculations can predict the reactivity of different parts of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. researchgate.netnih.gov These parameters are crucial for understanding the chemical reactions a drug might undergo, including metabolic transformations in the body.

The deuteration in rac Butoconazole-d5 Nitrate is a key aspect where reactivity prediction becomes highly relevant. The replacement of five hydrogen atoms with deuterium (B1214612) can affect the rate of metabolic reactions that involve the breaking of a carbon-hydrogen bond at those positions. This is known as the kinetic isotope effect. Quantum chemical calculations can help predict which C-H bonds are most susceptible to metabolic attack (the "metabolic soft spots"). By deuterating these positions, the metabolic stability of the drug can potentially be enhanced, leading to a longer duration of action. While specific studies on this compound are not publicly available, the principles of quantum chemistry provide the theoretical framework for understanding the consequences of this isotopic labeling. medchemexpress.commedchemexpress.cn

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These studies are essential for rational drug design.

For azole antifungals, QSAR models have been developed to understand the structural requirements for potent antifungal activity. nih.govdergipark.org.trkashanu.ac.irresearchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (related to size and shape), and hydrophobic descriptors (related to partitioning between water and oil).

A QSAR study on a series of azole derivatives might reveal, for example, that the presence of electron-withdrawing groups on the phenyl rings enhances antifungal activity, or that a certain degree of hydrophobicity is optimal for cell membrane penetration. researchgate.net In a study on antifungal activity, butoconazole was classified as active with a high probability based on topological descriptors. researchgate.net While a specific QSAR model for this compound has not been published, the extensive QSAR literature on azole antifungals provides a clear understanding of the key structural features that govern its efficacy. nih.gov These models reinforce the importance of the imidazole ring and the substituted phenyl groups for potent inhibition of CYP51.

Correlation of Structural Features with In Vitro Biological Activity

The antifungal activity of butoconazole, like other imidazole derivatives, is attributed to its specific interaction with the fungal enzyme cytochrome P450 14α-demethylase. drugbank.compdr.net This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. pdr.nethres.ca Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell growth inhibition and death. hres.cancats.io

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a compound's chemical structure with its biological activity. mdpi.com For azole antifungals, QSAR models have been instrumental in identifying the key molecular features required for potent antifungal activity. researchgate.netmdpi.com These typically include:

An imidazole or triazole nucleus, which coordinates with the heme iron atom in the enzyme's active site.

A substituted N-1 side chain containing hydrophobic aryl groups that fit into the enzyme's binding pocket. In butoconazole, this corresponds to the 4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl group. nih.govnih.gov

In the case of this compound, the five deuterium atoms substitute hydrogen atoms. This substitution results in a negligible change to the molecule's steric profile and electronic properties. Therefore, the fundamental structural features that govern its binding affinity to 14α-demethylase remain unchanged. QSAR models for butoconazole and its analogs would predict a similar in vitro biological activity for the deuterated and non-deuterated forms, as the core interactions with the target enzyme are preserved. researchgate.netresearchgate.net The primary significance of the deuterium labeling lies not in altering the intrinsic antifungal activity but in its utility for studying metabolic processes and reaction kinetics.

In Silico Prediction of Metabolic Pathways and Degradation Products

While the complete metabolic fate of butoconazole has not been fully elucidated, it is presumed that the fraction of the drug absorbed systemically is metabolized in the liver. pdr.nethres.ca Computational tools, often referred to as "site of metabolism" (SoM) predictors, can analyze a molecule's structure to identify atoms most likely to undergo metabolic transformation, typically by cytochrome P450 (CYP) enzymes. researchgate.netorientjchem.org These predictions are based on factors like atom accessibility and the chemical reactivity of C-H bonds.

For butoconazole, likely sites of metabolism include the aliphatic butyl chain and potential hydroxylation of the aromatic rings. In silico models can rank these positions by their likelihood of oxidation. The introduction of deuterium at one of these predicted metabolic hotspots in this compound is of high significance. Due to the kinetic isotope effect (discussed in the next section), a C-D bond is stronger and thus less readily cleaved by metabolic enzymes than a C-H bond. taylorandfrancis.com

Consequently, in silico predictions for this compound would suggest:

A potential reduction in the rate of metabolism if the deuterium atoms are located at a primary site of metabolism.

A possible "metabolic switch," where the metabolic process is redirected to an alternative, non-deuterated site on the molecule. taylorandfrancis.com

The precise impact depends entirely on the location of the five deuterium atoms, which must be known for an accurate prediction.

Table 2: Hypothetical Metabolic Pathways and Products

Parent Compound Predicted Metabolic Reaction Potential Metabolite Implication of Deuteration
Butoconazole Hydroxylation of the butyl chain Hydroxy-butoconazole If the butyl chain is deuterated, this pathway would be significantly slowed.
Butoconazole Hydroxylation of the p-chlorophenyl ring Phenolic butoconazole derivative If the phenyl ring is deuterated, this pathway would be slowed.
Butoconazole N-dealkylation Imidazole This is a less common pathway for this structure but theoretically possible.

| rac Butoconazole-d5 | As above | Deuterated versions of metabolites | Formation of specific deuterated metabolites would be inhibited if the site of metabolism is deuterated, potentially increasing the formation of other metabolites. |

Simulation of Kinetic Isotope Effects and Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The substitution of hydrogen with deuterium often leads to a significant primary KIE because the C-D bond has a lower zero-point vibrational energy, making it stronger and more difficult to break than a C-H bond. taylorandfrancis.com This effect is a powerful tool for studying reaction mechanisms and is now intentionally used in drug design to slow metabolic inactivation. researchgate.netnih.gov

Computational chemistry provides methods to simulate and quantify the KIE, offering deep insight into reaction mechanisms. For this compound, simulations could model its interaction within the active site of a relevant CYP450 enzyme. Using advanced methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) and path integral simulations, researchers can calculate the energy barriers for the cleavage of a C-H bond versus a C-D bond at a specific position. acs.org

Such simulations would aim to:

Elucidate the Rate-Limiting Step: A large predicted KIE for a specific metabolic reaction would provide strong evidence that the cleavage of that C-H bond is the rate-limiting step of the metabolic process. nih.gov

Quantify the Metabolic Stabilization: The simulations can predict the numerical value of the KIE (kH/kD), indicating how many times slower the metabolism of the deuterated compound is expected to be at that site.

Validate Metabolic Pathway Predictions: By correlating predicted KIE values with experimentally observed metabolite ratios, the simulations can help confirm the primary metabolic pathways.

The simulation of the KIE for this compound is a purely theoretical exercise without experimental data, but it represents a state-of-the-art approach to understanding how deuteration can modulate the pharmacokinetic profile of a drug. These computational studies are critical for rationally designing isotopically labeled compounds for research or therapeutic purposes.

Advanced Research Applications and Future Directions for Rac Butoconazole D5 Nitrate

Application as a Mechanistic Probe in Enzyme Studies and Biochemical Pathways

The primary mechanism of action for butoconazole (B1668104) involves the inhibition of a crucial fungal enzyme, lanosterol (B1674476) 14-alpha-demethylase. patsnap.com This enzyme is a member of the cytochrome P450 superfamily and plays a vital role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. patsnap.comresearchgate.net By blocking this enzyme, butoconazole disrupts the integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. patsnap.comfda.gov

The use of rac Butoconazole-d5 Nitrate (B79036) provides a refined method for studying these interactions. As a stable, non-radioactive isotopic tracer, it allows for precise tracking of the molecule within complex biological systems. medchemexpress.cnmdpi.com Researchers can employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) to monitor the binding kinetics of the deuterated inhibitor to its target enzyme. nih.gov

Furthermore, the kinetic isotope effect associated with deuteration is a key advantage. The increased strength of the C-D bond can slow down metabolic processes that involve the cleavage of this bond. wikipedia.org By comparing the metabolism of deuterated and non-deuterated butoconazole, scientists can identify the specific metabolic sites on the drug molecule and determine the rate-limiting steps in its breakdown. This information is invaluable for understanding the drug's stability and for designing future antifungal agents with improved metabolic profiles. mdpi.commdpi.com

Table 1: Target Enzyme Profile of Butoconazole

FeatureDescription
Target Enzyme Lanosterol 14-alpha-demethylase (CYP51)
Enzyme Class Cytochrome P450 monooxygenase
Function Catalyzes the conversion of lanosterol to ergosterol.
Biological Pathway Fungal sterol biosynthesis. patsnap.com
Effect of Inhibition Depletion of ergosterol and accumulation of toxic sterol precursors, leading to disruption of fungal cell membrane integrity. patsnap.comfda.gov

Utilization in Metabolic Flux Analysis (MFA) within Cell Culture Models

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of reactions throughout a metabolic network. nih.gov This methodology provides a detailed snapshot of cellular metabolism under specific conditions. The use of stable isotope-labeled substrates is central to MFA. nih.govmdpi.com

While specific MFA studies employing rac Butoconazole-d5 Nitrate are not yet widely published, its utility in this field is clear. In a hypothetical study, fungal cell cultures could be treated with this compound. The deuterium (B1214612) atoms on the molecule act as a label, which can be traced as the compound is processed by the cell. mdpi.com Using advanced analytical techniques like LC-MS/MS, researchers can follow the labeled atoms as they are incorporated into various metabolites.

This approach would allow for the precise mapping of butoconazole's metabolic fate within the fungal cell. More importantly, it would reveal how the presence of the drug perturbs the fungus's own metabolic network. By quantifying the changes in metabolic fluxes across central carbon metabolism, amino acid synthesis, and other key pathways, scientists can gain a comprehensive understanding of the drug's downstream effects beyond simple enzyme inhibition. This can help uncover secondary mechanisms of action and identify metabolic vulnerabilities that could be exploited by combination therapies. nih.govmdpi.com

Development of Novel In Vitro Assays for Target Identification and Validation

The development of robust and accurate in vitro assays is fundamental to drug discovery. Deuterated compounds like this compound are indispensable as internal standards for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comnih.gov When measuring the concentration of butoconazole in a biological sample (e.g., plasma or cell lysate), a known amount of this compound is added at the beginning of the sample preparation process. nih.gov Because the deuterated and non-deuterated forms are chemically identical and co-elute during chromatography but are distinguishable by their mass in the mass spectrometer, the deuterated standard can be used to correct for any sample loss during extraction and for variations in instrument response, thereby ensuring highly accurate and precise quantification of the parent drug. nih.gov

Table 2: Example of Internal Standard Use in a Bioanalytical Assay

StepProcedureRole of this compound
1. Sample Preparation A biological sample (e.g., fungal cell lysate) is collected.A precise amount of this compound is added to the sample.
2. Extraction The drug and the standard are extracted from the biological matrix.The standard accounts for any loss of analyte during this step.
3. LC Separation The extract is injected into an LC system, separating components.Butoconazole and its d5 analogue co-elute.
4. MS/MS Detection The mass spectrometer detects and quantifies both the analyte and the standard based on their different masses.The ratio of the analyte signal to the standard signal is used to calculate the exact concentration of butoconazole. nih.gov

Beyond its role as a standard, this compound can be instrumental in assays for target identification and validation. For instance, in competitive binding assays, the deuterated compound could be used to compete with a novel, unlabeled compound for binding to the target enzyme, lanosterol 14-alpha-demethylase. Such assays help in screening new chemical entities for their potential to interact with the same target, thereby accelerating the discovery of new antifungal candidates. nih.gov

Future Perspectives in the Research and Development of Deuterated Antifungal Agents

The application of deuterated compounds in pharmaceutical research is an evolving field with significant potential to address challenges such as drug resistance. researchgate.netinformaticsjournals.co.in

The "d5" in this compound indicates five deuterium atoms. However, modern synthetic methods allow for site-selective deuteration, enabling the placement of deuterium at virtually any position within a molecule. nih.gov This capability opens up new avenues for research.

Strategically deuterating different parts of the butoconazole structure could yield compounds with tailored properties. For example, placing deuterium at sites known to be highly susceptible to metabolism by cytochrome P450 enzymes could significantly slow down the drug's breakdown, potentially leading to a longer half-life and improved efficacy. wikipedia.orgmdpi.com Conversely, placing deuterium atoms at the points of contact within the enzyme's active site could be used to probe the precise nature of the drug-target interaction. nih.gov This fine-tuning of molecular properties through selective deuteration offers a sophisticated strategy for developing next-generation antifungal agents with enhanced research utility and potentially superior therapeutic profiles.

To fully understand the impact of an antifungal agent, a systems-level approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a drug. swan.ac.ukresearchgate.net Combining these datasets can reveal complex interactions and pathways that would be missed by studying a single aspect in isolation. nih.govresearchgate.net

In the context of this compound, a multi-omics approach could be particularly revealing.

Transcriptomics (RNA-seq) would show how the drug alters gene expression in the fungus, highlighting the upregulation of stress response genes or drug efflux pumps.

Proteomics would identify changes in the levels of key proteins, such as the target enzyme (lanosterol 14-alpha-demethylase) or proteins involved in cell wall stress.

Metabolomics , aided by the use of the deuterated butoconazole as a tracer, would provide a detailed map of the metabolic rewiring that occurs in response to the drug. swan.ac.uk

By integrating these data, researchers can build comprehensive models of the drug's mechanism of action and identify the complex networks that fungi use to resist antifungal treatment. researchgate.net This knowledge is critical for developing strategies to overcome drug resistance. e-jmi.org

Deuterated compounds like this compound are more than just modified drugs; they are fundamental research tools that advance our understanding of biology. mdpi.comresearchgate.net The kinetic isotope effect allows for the elucidation of reaction mechanisms with a level of detail that is often not possible with other methods. wikipedia.org By using these compounds as tracers, scientists can map metabolic pathways and understand the complex interplay of different biochemical processes within the cell. mdpi.com

This fundamental knowledge is essential for the broader field of antifungal research. A deeper understanding of fungal biology, including which pathways are essential for survival and virulence, is crucial for identifying new and effective drug targets. scielo.br By providing a window into the intricate workings of the fungal cell and its interaction with therapeutic agents, deuterated compounds play a pivotal role in the ongoing effort to combat fungal diseases and develop more effective treatments. nih.gov

Translational Research Opportunities (excluding clinical human applications)

The primary translational research application of this compound is in the field of Drug Metabolism and Pharmacokinetics (DMPK). symeres.com Its use as an internal standard in mass spectrometry-based assays allows for the precise and accurate quantification of butoconazole in complex biological matrices, such as plasma and tissue samples from preclinical animal models. nuvisan.com This is a cornerstone of translational research, as understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models is crucial for predicting its behavior in humans.

One of the key challenges in developing new antifungal agents is overcoming drug resistance and optimizing treatment regimens. numberanalytics.com The use of this compound in preclinical studies can help researchers investigate the metabolic pathways of butoconazole. symeres.com By accurately measuring the parent drug and its metabolites, scientists can explore how factors like co-administered drugs might influence butoconazole's metabolism, potentially leading to drug-drug interactions.

Furthermore, deuteration of drugs can sometimes alter their metabolic fate, a phenomenon known as the "kinetic isotope effect." symeres.com While this compound is primarily used as a tracer, its altered metabolic profile could, in itself, be a subject of translational research. medchemexpress.com Studies in animal models could explore if the deuteration slows down the metabolism of butoconazole, potentially leading to a longer half-life and altered efficacy or toxicity profile. Such investigations could provide insights into designing new antifungal derivatives with improved pharmacokinetic properties. acs.org

Advanced in vitro models, such as 3D tissue models or organ-on-a-chip systems, are becoming increasingly important in translational research. In these systems, which more closely mimic human physiology than traditional cell cultures, this compound can be used to quantify the penetration and metabolism of butoconazole in specific tissues, such as skin or vaginal mucosa models, providing valuable data on local drug delivery and efficacy.

A significant area of translational research in mycology is the study of antifungal efficacy in animal models of infection. nih.gov In such studies, this compound is essential for correlating the concentration of butoconazole at the site of infection with the observed antifungal effect. This helps in establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is critical for optimizing dosing regimens and predicting clinical success.

Interactive Table: Research Applications of this compound

Research AreaApplication of this compoundResearch GoalPreclinical Model
Pharmacokinetics Internal Standard for BioanalysisTo accurately quantify butoconazole concentrations in biological samples.Animal models (e.g., rats, rabbits)
Drug Metabolism Tracer for Metabolite IdentificationTo elucidate the metabolic pathways of butoconazole.In vitro liver microsomes, in vivo animal models
Pharmacodynamics PK/PD Relationship EstablishmentTo correlate drug exposure with antifungal activity at the site of infection.Animal models of fungal infection
Drug Delivery Quantification in Tissue ModelsTo assess the penetration and local concentration of butoconazole.3D tissue culture models, organ-on-a-chip systems
Drug Development Investigation of Isotope EffectsTo study the impact of deuteration on the pharmacokinetic profile of butoconazole.In vivo animal models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.